methyl}pyridine CAS No. 820224-59-7](/img/structure/B14219795.png)
3,6-Dichloro-2-{[(4-chlorophenyl)sulfanyl](pyridin-4-yl)methyl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dichloro-2-{(4-chlorophenyl)sulfanylmethyl}pyridine is a complex organic compound that features a pyridine ring substituted with chlorine atoms and a sulfanyl group attached to a chlorophenyl and pyridinylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2-{(4-chlorophenyl)sulfanylmethyl}pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a chlorophenyl sulfide reacts with the pyridinylmethyl intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dichloro-2-{(4-chlorophenyl)sulfanylmethyl}pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the chlorine atoms or reduce the sulfanyl group.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or reduced sulfanyl derivatives.
Substitution: Amino or thiol-substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3,6-Dichloro-2-{(4-chlorophenyl)sulfanylmethyl}pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3,6-Dichloro-2-{(4-chlorophenyl)sulfanylmethyl}pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichloropyridine: A simpler analog with similar chlorination but lacking the sulfanyl group.
4-Chlorophenyl Sulfide: Contains the sulfanyl group but lacks the pyridine ring.
3,5-Dichloro-2-{(4-chlorophenyl)sulfanylmethyl}pyridine: A positional isomer with chlorine atoms at different positions.
Uniqueness
3,6-Dichloro-2-{(4-chlorophenyl)sulfanylmethyl}pyridine is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new materials and therapeutic agents.
Eigenschaften
CAS-Nummer |
820224-59-7 |
|---|---|
Molekularformel |
C17H11Cl3N2S |
Molekulargewicht |
381.7 g/mol |
IUPAC-Name |
3,6-dichloro-2-[(4-chlorophenyl)sulfanyl-pyridin-4-ylmethyl]pyridine |
InChI |
InChI=1S/C17H11Cl3N2S/c18-12-1-3-13(4-2-12)23-17(11-7-9-21-10-8-11)16-14(19)5-6-15(20)22-16/h1-10,17H |
InChI-Schlüssel |
ZUOQJLJLICSQHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1SC(C2=CC=NC=C2)C3=C(C=CC(=N3)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


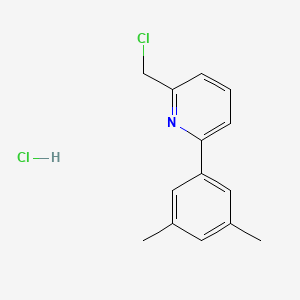
![2,3,4-Triphenyl-5-[4-(pyren-1-YL)phenyl]thiophene](/img/structure/B14219734.png)
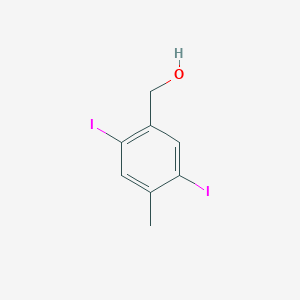

![2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one](/img/structure/B14219754.png)
![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]phenol](/img/structure/B14219759.png)
![2-Naphthalenesulfonamide,6-chloro-N-[(3S)-1-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-2-oxo-3-pyrrolidinyl]-](/img/structure/B14219763.png)
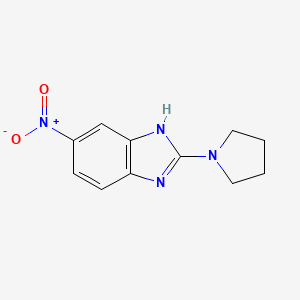
![N-{1-[4-(Difluoromethoxy)phenyl]-2-(methylsulfanyl)ethylidene}hydroxylamine](/img/structure/B14219768.png)
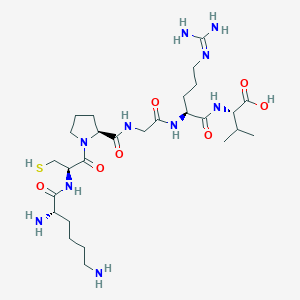
![N-(4-{[2-(3,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14219780.png)

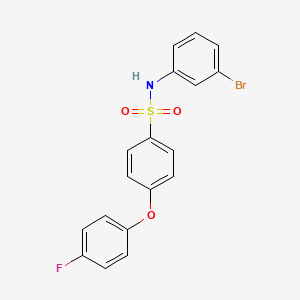
![[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14219799.png)
